Pt(thpy)(acac) vs. Pt(ppy)(acac): Dual Emission and Reduced Intersystem Crossing Rate from Hthpy Ligand
In a direct comparative study of four platinum(II) acetylacetonate complexes, substitution of the ppy benzene ring with the thpy thiophene ring narrows the HOMO–LUMO gap, causing a red shift in both absorption and phosphorescence. Critically, Pt–thpy complexes exhibit dual emission (fluorescence approximately 6000 cm⁻¹ above the phosphorescence band), whereas Pt–ppy complexes show only phosphorescence [1]. The intersystem crossing rate constant (kISC) for Pt–thpy is estimated at 10⁹–10¹⁰ s⁻¹, which is 2–3 orders of magnitude slower than the ≥10¹² s⁻¹ rate for Pt–ppy complexes [1].
| Evidence Dimension | Intersystem crossing rate constant (kISC) and dual emission capability |
|---|---|
| Target Compound Data | Pt–thpy complexes: kISC = 10⁹–10¹⁰ s⁻¹; exhibits dual fluorescence/phosphorescence emission with ~6000 cm⁻¹ separation |
| Comparator Or Baseline | Pt–ppy complexes: kISC ≥ 10¹² s⁻¹; exhibits only phosphorescence, no dual emission |
| Quantified Difference | kISC slower by approximately 100–1000×; dual emission present vs. absent |
| Conditions | Cyclometalated Pt(II) complexes with acetylacetonate (acac) coligand; photophysical measurements in solution |
Why This Matters
This differential kISC and dual-emissive behavior make Hthpy-derived Pt complexes uniquely suitable for applications requiring wavelength-dependent luminescence or for fundamental studies of intersystem crossing dynamics.
- [1] Shafikov, M. Z.; Kozhevnikov, D. N.; Bodensteiner, M.; Brandl, F.; Czerwieniec, R. Inorg. Chem. 2016, 55, 1501–1512. View Source
